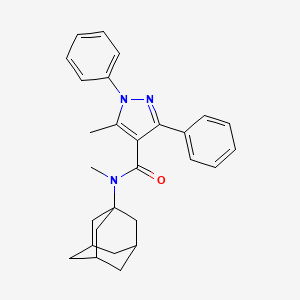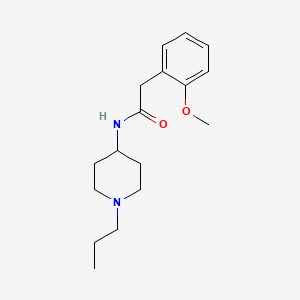
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine analogs. It has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects by binding to and activating the A3AR on immune cells. This leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce apoptosis in cancer cells by activating the A3AR and inhibiting the Akt and ERK signaling pathways.
Biochemical and Physiological Effects:
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and activating the production of anti-inflammatory cytokines such as IL-10. It has also been shown to induce apoptosis in cancer cells by inhibiting the Akt and ERK signaling pathways.
実験室実験の利点と制限
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that is readily available and easy to synthesize. It has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, one limitation of 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is that it can have off-target effects due to its non-specific binding to other adenosine receptors. This can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One possible direction is to study its potential use in combination with other therapies for cancer and autoimmune disorders. Another direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to better understand the mechanism of action of 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its potential off-target effects.
合成法
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized by reacting 2,6-diaminopurine with isobutyryl chloride and piperazine in the presence of a base. The reaction yields 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by activating the A3 adenosine receptor (A3AR) on immune cells. 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been studied for its potential use in cancer therapy as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
1,3-dimethyl-8-[4-(2-methylpropanoyl)piperazin-1-yl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-9(2)12(22)20-5-7-21(8-6-20)14-16-10-11(17-14)18(3)15(24)19(4)13(10)23/h9H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQROPZIWIHHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)

![2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316075.png)
![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)
![N-(3-hydroxypropyl)-N-isopropyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316086.png)
![9-(4-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5316089.png)
![rel-(4aS,8aR)-6-(2-amino-4-pyrimidinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5316094.png)
![[2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5316099.png)
![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5316112.png)

![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)